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Compound of Interest

3-Chloro-4-hydroxyphenylacetic
Compound Name: d
aci

Cat. No.: B1664125

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed Nuclear Magnetic Resonance (NMR) spectral data and the
corresponding experimental protocols for the analysis of 3-Chloro-4-hydroxyphenylacetic
acid. This compound is of interest in various research fields, including as a metabolite and its
potential biological activities. The following sections present the *H and *3C NMR data in clearly
structured tables, a comprehensive protocol for data acquisition, and a logical workflow for the
spectral analysis.

Spectroscopic Data

The NMR spectra of 3-Chloro-4-hydroxyphenylacetic acid were acquired in Deuterated
Chloroform (CDCIsz) and Deuterated Dimethyl Sulfoxide (DMSO-ds) to provide comprehensive
data in different solvent environments.

'H NMR Spectral Data

The proton NMR spectra provide information on the chemical environment of the hydrogen
atoms in the molecule.

Table 1: *H NMR Spectral Data of 3-Chloro-4-hydroxyphenylacetic acid.
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Chemical Shift Chemical Shift Coupling
(d) ppm (d) ppm Multiplicity Constant (J) Assighment
(CDCl3)[1] (DMSO-ds)[1] Hz
7.26 7.23 Doublet (d) ~2.2 H-2

Doublet of
7.09 7.02 ~8.4,2.2 H-6

Doublets (dd)
6.98 6.92 Doublet (d) ~8.4 H-5
3.56 3.47 Singlet (s) - -CHz-

10.0 (broad s) Broad Singlet - -OH

| -] 11.0 (broad s) | Broad Singlet | - | -COOH |

Note: Coupling constants are estimated based on typical values for aromatic systems. The
broad singlets for the hydroxyl and carboxylic acid protons in DMSO-ds are due to chemical
exchange.

3C NMR Spectral Data

The carbon-13 NMR spectra reveal the chemical environment of each carbon atom in the
molecule.

Table 2: 13C NMR Spectral Data of 3-Chloro-4-hydroxyphenylacetic acid (Predicted).
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Chemical Shift (8) ppm (Predicted) Assighment
176.5 -COOH
151.0 C-4

130.2 C-1

129.8 C-6

129.5 C-2

121.8 C-3

116.9 C-5

| 40.5 | -CHz- |

Disclaimer: The 3C NMR data presented is based on predictive algorithms due to the absence
of readily available, experimentally verified data in peer-reviewed literature. Actual experimental
values may vary.

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality *H and 3C NMR
spectra of 3-Chloro-4-hydroxyphenylacetic acid.

Sample Preparation

o Sample Weighing: Accurately weigh 5-10 mg of 3-Chloro-4-hydroxyphenylacetic acid for
'H NMR and 20-50 mg for 3C NMR.

e Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent
(e.g., CDCIs or DMSO-ds) in a clean, dry vial.

 Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane
(TMS) at 0 ppm, for accurate chemical shift referencing.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm
NMR tube.
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o Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

 Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
o Temperature: Standard ambient probe temperature (e.g., 298 K).

IH NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Approximately 16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

13C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: Approximately 240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of 3-
Chloro-4-hydroxyphenylacetic acid.
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Caption: Workflow for NMR analysis of 3-Chloro-4-hydroxyphenylacetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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